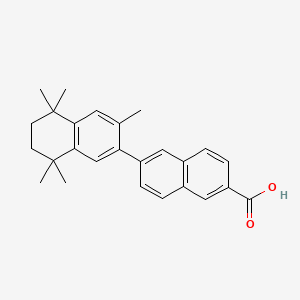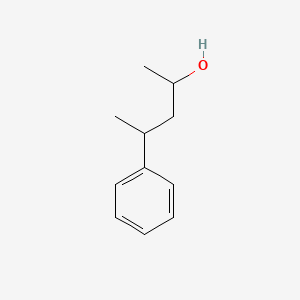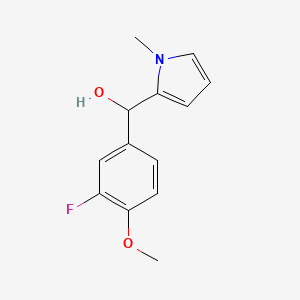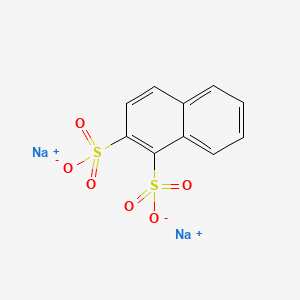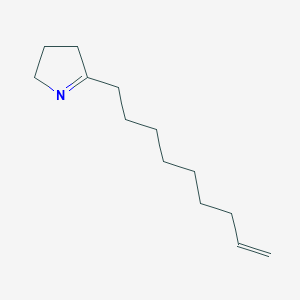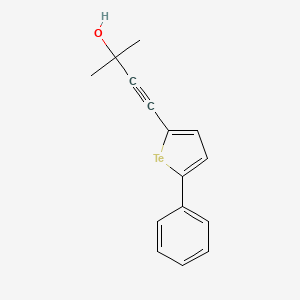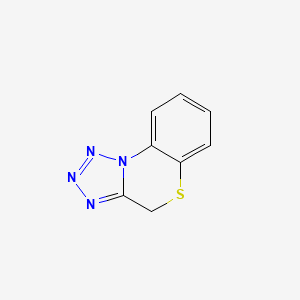![molecular formula C15H14BrN3 B12641747 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 3-position of the indole ring and a 6-methylpyridin-2-ylmethyl group attached to the nitrogen atom at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine typically involves the following steps:
Bromination: The indole ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
N-Alkylation: The brominated indole is then subjected to N-alkylation with 6-methylpyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-azido or 3-thio derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 3-bromoindoline derivatives.
科学的研究の応用
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine has various scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of potential therapeutic agents targeting various diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Chemical Biology: Utilized in the design of chemical probes for investigating cellular processes and signaling pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
3-Bromoindole: Lacks the 6-methylpyridin-2-ylmethyl group, making it less specific in its biological activity.
1-Methylindole: Lacks the bromine atom, resulting in different reactivity and biological properties.
6-Methylpyridin-2-ylmethylamine: Lacks the indole ring, which is crucial for its biological activity.
Uniqueness
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine is unique due to the presence of both the bromine atom and the 6-methylpyridin-2-ylmethyl group, which confer specific reactivity and biological activity. This combination allows for targeted interactions with molecular targets and the potential for developing novel therapeutic agents.
特性
分子式 |
C15H14BrN3 |
|---|---|
分子量 |
316.20 g/mol |
IUPAC名 |
3-bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine |
InChI |
InChI=1S/C15H14BrN3/c1-10-4-2-5-11(18-10)8-19-9-12(16)15-13(17)6-3-7-14(15)19/h2-7,9H,8,17H2,1H3 |
InChIキー |
LLRKSTGDFGVXQV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CN2C=C(C3=C(C=CC=C32)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
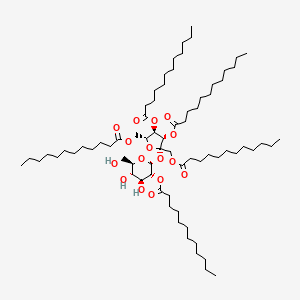
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
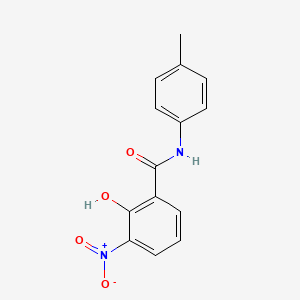
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
